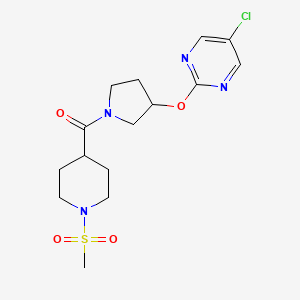

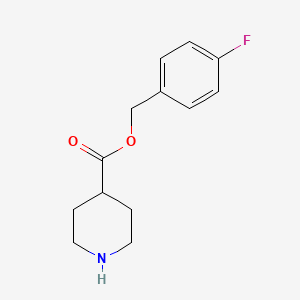

![molecular formula C23H20N2O3 B2495826 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922108-31-4](/img/structure/B2495826.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules characterized by the dibenzo[b,f][1,4]oxazepine skeleton, which is a core structure in many biologically active compounds and materials with unique physical properties. Research into the synthesis, molecular structure, reactivity, and properties of such compounds is driven by their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin derivatives involves various strategies, including base-catalyzed intramolecular nucleophilic substitution reactions, asymmetric alkynylation using chiral catalysts, and nucleophilic displacement of nitro groups. These methods allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of dibenzo[b,f][1,4]oxazepin derivatives with different substituents and structural features (Samet et al., 2006), (Ren et al., 2014).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin derivatives, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide, has been extensively studied using X-ray crystallography. These studies reveal that the dibenzo[b,f][1,4]oxazepin ring system can adopt various conformations, including boat and twist-boat, influenced by the substitution pattern. The overall shape and electronic distribution within the molecule play a crucial role in its reactivity and interactions with other molecules (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepin compounds participate in a variety of chemical reactions, including nucleophilic substitutions, annulation reactions to form fused heterocycles, and transformations involving carbon-carbon triple bonds. These reactions are pivotal for the further functionalization of the dibenzo[b,f][1,4]oxazepin core and the synthesis of complex organic molecules with potential pharmacological activity (Kumar et al., 2007).

Scientific Research Applications

Catalytic Enantioselective Reactions

The compound is utilized in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieve excellent yields and high enantioselectivities using a diaryl prolinol L4 as the chiral ligand, demonstrating the compound's importance in the synthesis of optically active molecules (Munck et al., 2017).

Enantioselective Alkylation

It also plays a role in enantioselective alkylation reactions catalyzed by a (R)-VAPOL-Zn(II) complex, resulting in chiral dibenzo[b,f][1,4]oxazepine derivatives. This showcases its utility in producing compounds with specific chirality, a crucial aspect in the development of pharmaceuticals and fine chemicals (Munck et al., 2017).

Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones

Research demonstrates the base-catalyzed synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, highlighting the compound's role in generating novel heterocyclic compounds. These synthetic pathways are essential for the development of new materials and bioactive molecules, contributing to the field of heterocyclic chemistry (Samet et al., 2006).

Bromination Reactions

The compound is involved in bromination reactions, where it acts as a precursor or reactant. These studies provide insights into the modification of heterocyclic compounds, which is valuable for creating derivatives with potential pharmacological activities or material properties (Smith et al., 1992).

Solid Support Synthesis

Furthermore, it is used in the solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating its versatility in combinatorial chemistry and drug discovery processes. This approach allows for the efficient assembly of libraries of heterocyclic compounds, facilitating the rapid screening for biological activity (Ouyang et al., 1999).

Anticancer and Antibacterial Agents

Additionally, benzoxepine-1,2,3-triazole hybrids synthesized from the compound have been evaluated as potential antibacterial and anticancer agents. These studies highlight the compound's contribution to the development of new therapeutic agents with specific bioactivities against cancer and bacterial infections (Kuntala et al., 2015).

properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-25-19-9-4-5-10-21(19)28-20-12-11-17(14-18(20)23(25)27)24-22(26)16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAMTORBFOXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

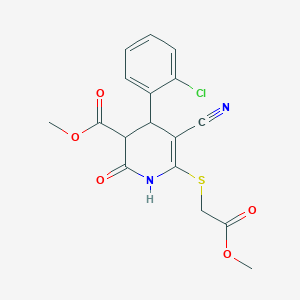

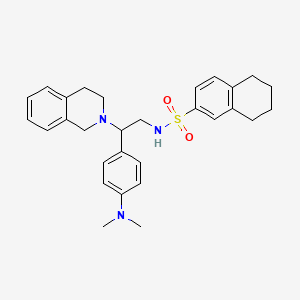

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

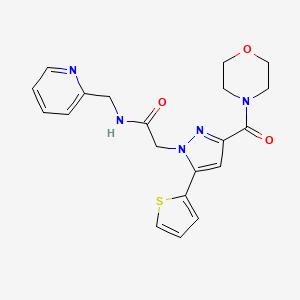

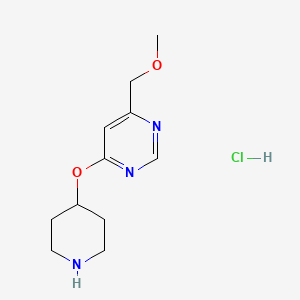

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

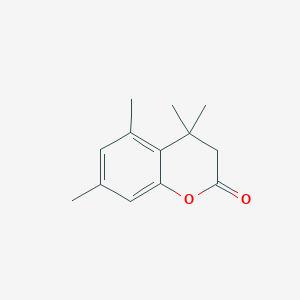

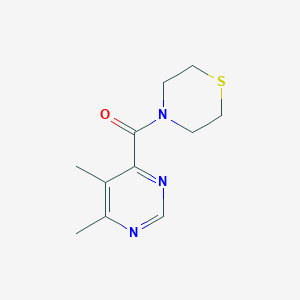

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

amino}acetamide](/img/structure/B2495761.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)